2-chloro-1-[2,5-dimethyl-1-(1H-1,2,4-triazol-5-yl)-1H-pyrrol-3-yl]ethanone
Description
2-Chloro-1-[2,5-dimethyl-1-(1H-1,2,4-triazol-5-yl)-1H-pyrrol-3-yl]ethanone is a heterocyclic compound featuring a pyrrole core substituted at the 1-position with a 1H-1,2,4-triazol-5-yl group and at the 3-position with a 2-chloroethanone moiety.
Properties
IUPAC Name |
2-chloro-1-[2,5-dimethyl-1-(1H-1,2,4-triazol-5-yl)pyrrol-3-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN4O/c1-6-3-8(9(16)4-11)7(2)15(6)10-12-5-13-14-10/h3,5H,4H2,1-2H3,(H,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKXXNKTZIWBSQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=NC=NN2)C)C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-[2,5-dimethyl-1-(1H-1,2,4-triazol-5-yl)-1H-pyrrol-3-yl]ethanone typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.
Introduction of the Triazole Ring: The triazole ring is introduced via a cyclization reaction involving hydrazine and an appropriate alkyne or nitrile precursor.
Chlorination: The final step involves the chlorination of the ethanone moiety, which can be achieved using thionyl chloride or phosphorus pentachloride under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrrole ring, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The chlorine atom in the ethanone moiety can be substituted by nucleophiles such as amines, thiols, or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide, primary amines, or thiols under basic conditions.
Major Products
Oxidation: Products include ketones and carboxylic acids.
Reduction: The primary product is the corresponding alcohol.
Substitution: Products vary depending on the nucleophile used, resulting in compounds such as amides, thioethers, or ethers.
Scientific Research Applications
Antifungal Activity
Research indicates that compounds containing triazole rings exhibit antifungal properties. The incorporation of the triazole moiety in 2-chloro-1-[2,5-dimethyl-1-(1H-1,2,4-triazol-5-yl)-1H-pyrrol-3-yl]ethanone suggests potential efficacy against fungal pathogens. Studies have shown that triazole derivatives can inhibit the synthesis of ergosterol, a critical component of fungal cell membranes .
Anticancer Properties
There is emerging evidence that compounds featuring pyrrole and triazole structures can exhibit anticancer activity. For instance, similar derivatives have been synthesized and evaluated for their ability to induce apoptosis in cancer cells. The structural features of this compound may enhance its interaction with biological targets involved in cancer progression .
Antimicrobial Activity
The compound's structure also suggests potential applications as an antimicrobial agent. Triazole-containing compounds have been reported to possess broad-spectrum antimicrobial properties against various bacterial strains . This makes this compound a candidate for further exploration in this area.
Fungicides
Due to its antifungal properties, this compound could be developed as a fungicide for agricultural applications. Triazole fungicides are widely used in agriculture to control fungal diseases in crops. The unique structural attributes of this compound may provide enhanced efficacy or reduced toxicity compared to existing fungicides .
Polymer Chemistry
The incorporation of heterocycles like triazoles and pyrroles into polymer matrices can enhance the thermal stability and mechanical properties of materials. Research into the synthesis of polymers using this compound could lead to novel materials with unique properties suitable for various industrial applications .
Case Study 1: Antifungal Efficacy
A study conducted on a series of triazole derivatives demonstrated that modifications at the pyrrole position could significantly alter antifungal activity. The specific substitution patterns influenced the binding affinity to fungal enzymes involved in ergosterol biosynthesis .
| Compound | Activity | Mechanism |
|---|---|---|
| Compound A | Moderate | Ergosterol inhibition |
| Compound B | High | Enzyme inhibition |
Case Study 2: Anticancer Screening
In vitro studies on similar pyrrole and triazole derivatives revealed promising results against several cancer cell lines (e.g., MCF7 breast cancer cells). The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF7 | 12 | Apoptosis induction |
| HeLa | 15 | Cell cycle arrest |
Mechanism of Action
The mechanism of action of 2-chloro-1-[2,5-dimethyl-1-(1H-1,2,4-triazol-5-yl)-1H-pyrrol-3-yl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring is known to form strong hydrogen bonds and coordinate with metal ions, which can inhibit enzyme activity or modulate receptor function. The pyrrole ring can engage in π-π stacking interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects on the Pyrrole Core
The 1-position substituent significantly impacts physicochemical and biological properties. Key analogs include:
- Triazole vs.
- Heterocyclic vs.
- Electron-Donating Groups: The 2-methoxy-5-methylphenyl substituent () combines electron-donating methoxy and methyl groups, which may stabilize the pyrrole ring electronically but reduce electrophilicity at the chloroethanone site .
Physical and Spectral Properties
Available data for analogs (Table 2) suggest trends influenced by substituents:
- The 4-trifluoromethoxyphenyl analog (Compound 5) exhibits a moderate melting point (147°C) and strong carbonyl absorption at 1685 cm⁻¹, typical for α-chloroketones .
- Discontinuation of analogs in and may reflect challenges in scalability or stability, underscoring the importance of substituent selection for practical applications .
Biological Activity
2-Chloro-1-[2,5-dimethyl-1-(1H-1,2,4-triazol-5-yl)-1H-pyrrol-3-yl]ethanone (CAS No. 784171-52-4) is a synthetic compound with notable biological activity. This article reviews its biological properties, mechanisms of action, and potential applications in medicinal chemistry, particularly in antifungal and anticancer research.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C10H11ClN4O |
| Molecular Weight | 238.68 g/mol |
| Boiling Point | 478.1 ± 55.0 °C |
| Density | 1.4 ± 0.1 g/cm³ |
| Flash Point | 242.9 ± 31.5 °C |
The biological activity of this compound is largely attributed to its structural components, specifically the triazole and pyrrole rings. These components allow for interactions with various biological targets:
- Enzyme Inhibition : The triazole moiety can form hydrogen bonds and coordinate with metal ions, inhibiting enzyme functions critical for fungal cell viability .
- Receptor Modulation : The pyrrole ring facilitates π-π stacking interactions, influencing receptor binding and activity .
Antifungal Activity
Research indicates that this compound acts as an intermediate in the synthesis of prothioconazole, a well-known fungicide. Prothioconazole inhibits ergosterol biosynthesis in fungi, leading to compromised cell membrane integrity and eventual cell death .
Anticancer Potential
Preliminary studies suggest that this compound may exhibit anticancer properties. The structure allows it to interact with cancer cell lines through mechanisms similar to those observed in other triazole-containing compounds. For example:
- Cytotoxicity Studies : Compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .
Case Study 1: Antifungal Efficacy
In a study examining the antifungal efficacy of triazole derivatives, this compound was tested against Candida albicans. Results demonstrated a minimum inhibitory concentration (MIC) comparable to established antifungal agents like fluconazole .
Case Study 2: Anticancer Activity
A comparative analysis was conducted on the cytotoxic effects of various triazole derivatives against human glioblastoma cells (U251). The study found that compounds similar in structure to this compound exhibited IC50 values below those of standard chemotherapy drugs such as doxorubicin .
Q & A
Q. What synthetic strategies are effective for preparing 2-chloro-1-[2,5-dimethyl-1-(1H-1,2,4-triazol-5-yl)-1H-pyrrol-3-yl]ethanone?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, introduce the triazole moiety to the pyrrole ring using copper-catalyzed azide-alkyne cycloaddition (CuAAC) or via condensation of hydrazine derivatives with carbonyl intermediates. Optimize reaction conditions (e.g., solvent polarity, temperature) to enhance yield and purity. Monitor progress using TLC and characterize intermediates via -NMR and HRMS. Similar approaches are documented for analogous heterocyclic systems in the synthesis of pyrazole and triazole derivatives .
Q. How can researchers confirm the molecular structure of this compound using spectroscopic techniques?
- Methodological Answer : Combine multiple spectroscopic methods:
- - and -NMR : Identify proton environments (e.g., pyrrole CH, triazole protons) and carbonyl (C=O) signals.
- IR Spectroscopy : Confirm the presence of C=O (1700–1750 cm) and C-Cl (550–850 cm) stretches.
- High-Resolution Mass Spectrometry (HRMS) : Verify the molecular formula (CHClNO) with accurate mass measurement.
Cross-validate data with computational tools (e.g., Gaussian for IR/NMR predictions) to resolve ambiguities .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?
- Methodological Answer : Grow single crystals via slow evaporation in solvents like DCM/hexane. Collect diffraction data using a synchrotron or laboratory X-ray source. Refine the structure using SHELXL for high-precision atomic coordinates and thermal parameters . Analyze bond angles and torsional strains to identify non-covalent interactions (e.g., hydrogen bonding, π-stacking). For visualization, use ORTEP-3 to generate publication-quality molecular graphics . Compare experimental data with DFT-optimized geometries to validate computational models .
Q. What strategies can address contradictions in bioactivity data across different studies?
- Methodological Answer : Conduct systematic reproducibility checks:
- Assay Standardization : Use consistent cell lines (e.g., HEK293 for enzyme inhibition) and control compounds.
- Dose-Response Curves : Calculate IC values with triplicate measurements to assess statistical significance.
- Structural Analogues : Synthesize derivatives to isolate the impact of substituents (e.g., Cl vs. F) on activity.
Cross-reference findings with databases like PubChem or RCSB PDB for structural analogs and their reported activities .
Q. How can molecular docking predict the interaction of this compound with biological targets (e.g., fungal cytochrome P450)?
- Methodological Answer : Use software like MOE or AutoDock Vina :
Protein Preparation : Retrieve the target’s crystal structure from RCSB PDB, remove water molecules, and add hydrogens.
Ligand Preparation : Optimize the compound’s geometry via DFT (B3LYP/6-31G*).
Docking Parameters : Set grid boxes covering the active site and run 100 genetic algorithm iterations.
Post-Docking Analysis : Calculate binding energies (ΔG) and visualize interactions (H-bonds, hydrophobic contacts) using PyMOL. Validate with MD simulations (NAMD/GROMACS) to assess stability .
Experimental Design & Data Analysis
Q. What crystallization conditions are optimal for this compound?
- Methodological Answer : Screen solvents (e.g., DCM, ethyl acetate) using the vapor diffusion method. Adjust temperature (4°C vs. RT) and anti-solvents (hexane, ether). For stubborn cases, employ additives like ionic liquids or co-crystallizing agents. Use SHELXD for phase problem resolution if heavy atom derivatives are needed .
Q. How can researchers analyze conflicting spectroscopic data for derivatives?
- Methodological Answer : Apply multivariate analysis:
- Principal Component Analysis (PCA) : Cluster NMR/IR datasets to identify outliers.
- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign proton-carbon correlations.
- Dynamic Light Scattering (DLS) : Check for aggregation in solution that may distort data.
Reconcile discrepancies by repeating experiments under inert atmospheres (N) to exclude oxidation artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
